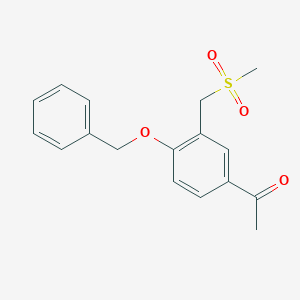

1-(4-(Benciloxi)-3-((metilsulfonil)metil)fenil)etanona

Descripción general

Descripción

1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone is an organic compound with a complex structure that includes a benzyloxy group, a methylsulfonylmethyl group, and an ethanone moiety

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone has several significant applications across various scientific domains:

Chemistry

The compound serves as an intermediate in synthesizing more complex organic molecules. It is particularly relevant in the development of pharmaceuticals and agrochemicals. Its unique functional groups allow for diverse chemical modifications that enhance its utility in synthetic pathways.

Biology

Research indicates potential biological activities for this compound, including:

- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various microbial strains.

- Anticancer Activities : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways.

Medicine

The therapeutic potential of 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone is being explored, particularly concerning diseases where sulfonyl-containing compounds have demonstrated efficacy. Its interactions with molecular targets such as kinases and G-protein coupled receptors could lead to novel treatment options for cancer and inflammatory diseases.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials, including polymers and resins. Its unique properties make it suitable for formulating advanced materials with specific characteristics.

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial properties of various benzyloxy-substituted compounds found that 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of the methylsulfonyl group in enhancing antimicrobial efficacy.

Case Study 2: Anticancer Properties

Research focusing on the anticancer effects of sulfonamide derivatives revealed that this compound could inhibit tumor cell growth in vitro. The mechanism involved apoptosis induction and inhibition of cell cycle progression, suggesting its potential as a therapeutic agent in oncology.

Métodos De Preparación

The synthesis of 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, benzyl bromide, and methylsulfonyl chloride.

Reaction Steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions for these reactions include:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Mecanismo De Acción

The mechanism of action of 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, potentially leading to therapeutic effects in diseases like cancer and infections.

Comparación Con Compuestos Similares

1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone can be compared with similar compounds to highlight its uniqueness:

Similar Compounds:

Compared to these compounds, 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone has a unique combination of functional groups that confer distinct chemical reactivity and potential biological activity. Its benzyloxy and methylsulfonylmethyl groups provide a versatile platform for further chemical modifications and applications in various fields.

Actividad Biológica

1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone, also known by its CAS number 49640-13-3, is an organic compound with a complex structure that has garnered interest in various biological applications. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzyloxy group and a methylsulfonylmethyl group attached to an ethanone moiety. Its molecular formula is , with a molecular weight of 318.39 g/mol. The compound has a melting point of 118-119 °C and is soluble in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈O₄S |

| Molecular Weight | 318.39 g/mol |

| Melting Point | 118-119 °C |

| Boiling Point | Predicted: 556.7 °C |

| Density | Predicted: 1.226 g/cm³ |

Anticancer Properties

Recent studies have indicated that compounds with similar structures may exhibit significant anticancer activity. For instance, derivatives of 1-(4-(benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone have been evaluated for their effects on various cancer cell lines. In particular, research has shown that certain analogues can inhibit the growth of cancer cells by inducing apoptosis and disrupting microtubule assembly.

In one study, compounds related to this structure demonstrated effective inhibition against multiple cancer cell lines, with some achieving mean percent inhibitions exceeding 90% at specific concentrations . The mechanism involves modulation of signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

The compound is also being investigated for its potential antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed data on specific pathogens and mechanisms remain limited .

The biological activity of 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone is thought to involve interactions with specific molecular targets:

- Enzymatic Inhibition : The compound may act as an inhibitor of enzymes involved in critical cellular processes, such as kinases and monoamine oxidase (MAO). For example, related compounds have been identified as potent MAO B inhibitors .

- Cell Signaling Modulation : By interacting with G-protein coupled receptors and other signaling molecules, this compound can potentially alter pathways related to inflammation and cancer progression.

Comparative Studies

To better understand the unique properties of 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone, it is beneficial to compare it with structurally similar compounds:

| Compound | Anticancer Activity (IC50) | MAO B Inhibition |

|---|---|---|

| 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone | TBD | TBD |

| 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one | 1.4 nM | High |

Case Studies

Several case studies have explored the biological implications of compounds similar to 1-(4-(Benzyloxy)-3-((methylsulfonyl)methyl)phenyl)ethanone:

- Study on Cancer Cell Lines : A series of benzyloxy derivatives were screened against NCI's panel of cancer cell lines, revealing significant growth inhibition in several types .

- MAO B Inhibition Study : A related compound showed selective inhibition of MAO B with an IC50 value in the low nanomolar range, indicating potential for neurological applications .

Propiedades

IUPAC Name |

1-[3-(methylsulfonylmethyl)-4-phenylmethoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4S/c1-13(18)15-8-9-17(16(10-15)12-22(2,19)20)21-11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKGSCCPSULYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.